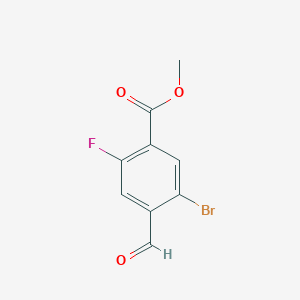
Methyl 5-bromo-2-fluoro-4-formylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2-fluoro-4-formylbenzoate is an organic compound with the molecular formula C9H6BrFO3. It is a derivative of benzoic acid and is characterized by the presence of bromine, fluorine, and formyl groups on the benzene ring. This compound is used in various chemical and pharmaceutical applications due to its unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 5-bromo-2-fluoro-4-formylbenzoate typically involves the bromination and fluorination of methyl benzoate derivatives. One common method includes the following steps:
Bromination: Methyl benzoate is brominated using bromine in the presence of a catalyst such as iron(III) bromide.
Fluorination: The brominated product is then fluorinated using a fluorinating agent like potassium fluoride.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in optimizing the production process .
Chemical Reactions Analysis
Types of Reactions: Methyl 5-bromo-2-fluoro-4-formylbenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction Reactions: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium methoxide in methanol.
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Major Products:
Substitution: Derivatives with different functional groups replacing bromine or fluorine.
Oxidation: Methyl 5-bromo-2-fluoro-4-carboxybenzoate.
Reduction: Methyl 5-bromo-2-fluoro-4-hydroxymethylbenzoate.
Scientific Research Applications
Methyl 5-bromo-2-fluoro-4-formylbenzoate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-fluoro-4-formylbenzoate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine and fluorine atoms can also participate in halogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- Methyl 2-bromo-5-fluorobenzoate
- Methyl 2-fluoro-5-formylbenzoate
- 5-Bromo-2-fluoro-4-methylphenylboronic acid
Comparison: Methyl 5-bromo-2-fluoro-4-formylbenzoate is unique due to the presence of both bromine and fluorine atoms along with a formyl group on the benzene ring. This combination of functional groups imparts distinct reactivity and binding properties compared to similar compounds. For example, Methyl 2-bromo-5-fluorobenzoate lacks the formyl group, which significantly alters its chemical behavior and applications .
Properties
Molecular Formula |
C9H6BrFO3 |
|---|---|
Molecular Weight |
261.04 g/mol |
IUPAC Name |
methyl 5-bromo-2-fluoro-4-formylbenzoate |
InChI |
InChI=1S/C9H6BrFO3/c1-14-9(13)6-3-7(10)5(4-12)2-8(6)11/h2-4H,1H3 |
InChI Key |
DOIAVGSPVLUXFS-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C(C=C(C(=C1)Br)C=O)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


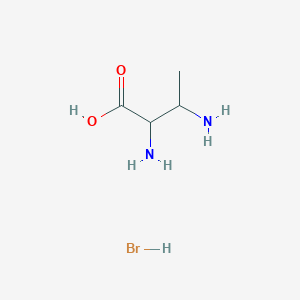
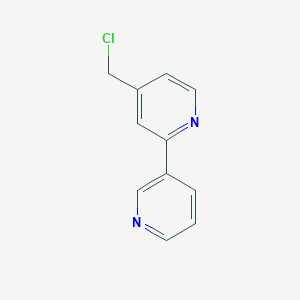
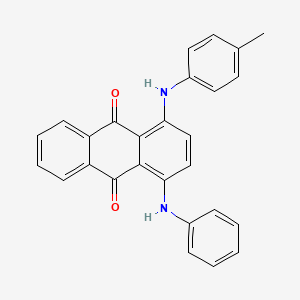

![Ethyl 4-aminospiro[cyclohex-3-ene-1,9'-fluorene]-3-carboxylate](/img/structure/B15251397.png)
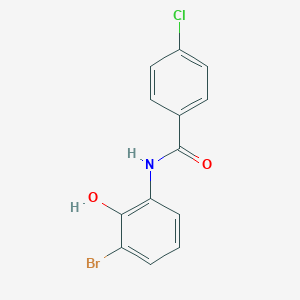
![Propanoicacid,3-[[(phenylmethoxy)carbonyl]thio]-](/img/structure/B15251405.png)
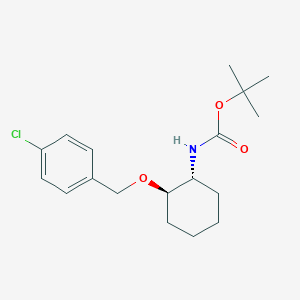
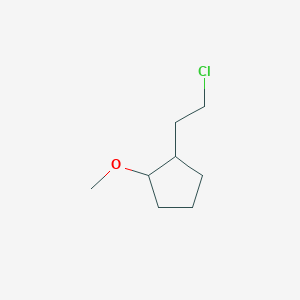
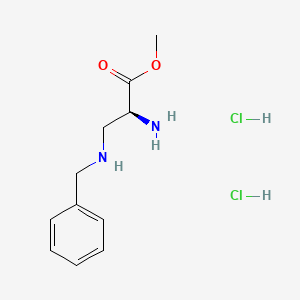
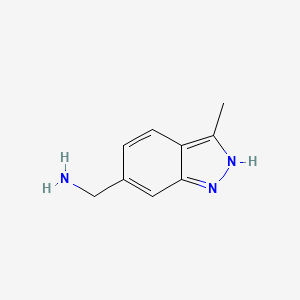
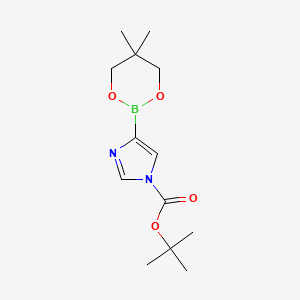
![5-Methoxybenzo[b]thiophen-3-amine](/img/structure/B15251433.png)
![9,10-Anthracenedione, 1,5-bis[[4-(1-methylethyl)phenyl]amino]-](/img/structure/B15251441.png)
